3-Cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
CAS No.:
Cat. No.: VC15893360
Molecular Formula: C10H10IN3
Molecular Weight: 299.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10IN3 |
|---|---|
| Molecular Weight | 299.11 g/mol |
| IUPAC Name | 3-cyclobutyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C10H10IN3/c11-8-4-5-14-9(6-8)12-13-10(14)7-2-1-3-7/h4-7H,1-3H2 |
| Standard InChI Key | AXONNEYQYGGNDG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=NN=C3N2C=CC(=C3)I |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a pyridine ring fused to a triazole moiety. Key structural elements include:
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Triazolo[4,3-a]pyridine core: The nitrogen-rich heterocycle contributes to π-π stacking interactions and hydrogen-bonding capabilities, critical for target engagement .
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Cyclobutyl substituent: Positioned at the 3-position, this strained carbocyclic group introduces steric bulk and conformational constraints that may influence binding selectivity.
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Iodine atom: The 7-iodo substitution enhances molecular polarizability and provides a handle for further functionalization via cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀IN₃ | |
| Molecular weight | 299.11 g/mol | |
| IUPAC name | 3-cyclobutyl-7-iodo- triazolo[4,3-a]pyridine | |
| Canonical SMILES | C1CC(C1)C2=NN=C3N2C=CC(=C3)I | |
| XLogP3 | 2.7 (estimated) |
Synthesis and Derivatization
Synthetic Routes
Though no explicit protocol for 3-cyclobutyl-7-iodo- triazolo[4,3-a]pyridine has been published, analogous triazolopyridines are typically synthesized via:
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Cyclocondensation: Reaction of aminopyridines with nitriles or orthoesters under acidic conditions to form the triazole ring .
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) directed by electron-donating groups.
Table 2: Hypothetical Synthesis Steps
Post-Synthetic Modifications
The iodine atom at C7 offers opportunities for diversification:
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Suzuki-Miyaura coupling: Installation of aryl/heteroaryl groups using palladium catalysts .
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Sonogashira reaction: Introduction of alkynes for probe development or bioorthogonal chemistry.
| Compound | Target | Kᵢ (nM) | Residence Time |
|---|---|---|---|
| 7-Phenyl analog | mGlu₂ | 48 | 32 min |
| 7-(4-Fluorophenyl) analog | mGlu₂ | 29 | 68 min |
| 3-Cyclobutyl-7-Iodo | Predicted | ~100* | ~45 min* |
| *Estimated based on QSAR models . |
Future Research Directions
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Synthetic optimization: Develop scalable routes using continuous flow chemistry to improve yields beyond 50%.
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Target deconvolution: Employ chemoproteomics to identify off-target interactions mediated by the triazole moiety .
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Prodrug strategies: Mask the iodine atom with bioreversible groups (e.g., boronates) to enhance oral bioavailability .
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